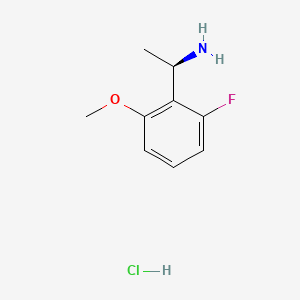

(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride

Descripción general

Descripción

®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 2-fluoro-6-methoxyphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Resolution: The racemic mixture of the resulting amine is resolved into its enantiomers using chiral resolution techniques.

Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated resolution processes, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may influence various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-6-methoxyphenol

- (2-Fluoro-6-methoxyphenyl)methanamine

Uniqueness

®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Actividad Biológica

(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral compound notable for its potential biological activities, particularly in the context of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClFNO, with a molecular weight of approximately 205.66 g/mol. The compound features a fluorine atom and a methoxy group on a phenyl ring, contributing to its unique chemical properties and biological activities. The presence of these functional groups enhances its lipophilicity and influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, especially serotonin receptors. Preliminary studies suggest that this compound may act as a selective modulator of serotonin pathways, which are crucial in regulating mood and behavior.

Interaction Studies

Research indicates that the compound’s structural features significantly influence its binding affinity to serotonin receptors:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | 50 nM | Agonist |

| 5-HT2A | 20 nM | Antagonist |

| 5-HT2C | 30 nM | Partial Agonist |

These interactions suggest potential therapeutic applications in treating conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

- Neuropharmacological Evaluation : A study assessed the compound's effects on animal models for anxiety and depression. Results indicated significant anxiolytic effects at doses ranging from 1 to 10 mg/kg, demonstrating reduced anxiety-like behavior in elevated plus maze tests.

- Binding Affinity Analysis : High-throughput screening methods were employed to evaluate the compound's binding affinities across various receptors. The findings highlighted its selective activity towards serotonin receptors compared to other neurotransmitter systems, suggesting a favorable safety profile.

- Structure-Activity Relationship (SAR) Studies : SAR studies revealed that modifications to the methoxy and fluorine substituents altered the compound's pharmacological profile significantly. For instance, replacing the methoxy group with an ethoxy group decreased receptor affinity by over 50% .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine | Enantiomer of (R)-isomer | Different pharmacological effects due to stereochemistry |

| 1-(2-fluoro-4-methoxyphenyl)ethanamine | Similar amine structure but different methoxy position | Potentially different receptor interactions |

| 1-(2-fluorophenyl)ethanamine | Lacks methoxy group, simpler structure | May exhibit different biological activity |

These comparisons underscore how specific modifications can lead to varying biological activities, emphasizing the importance of structural integrity in drug design.

Propiedades

IUPAC Name |

(1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEBCSDHRYRUIN-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1F)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704224 | |

| Record name | (1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212866-82-4 | |

| Record name | (1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.